molecular formula C10H11F3N2 B12366984 3-Phenyl-5-(trifluoromethyl)pyrazolidine

3-Phenyl-5-(trifluoromethyl)pyrazolidine

Cat. No.: B12366984
M. Wt: 216.20 g/mol
InChI Key: RCSYRBXMCSAUKR-UHFFFAOYSA-N
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Description

Table 1: Structural Properties of 3-Phenyl-5-(trifluoromethyl)pyrazolidine

Property Value/Description
Molecular formula C~10~H~11~F~3~N~2~
Molecular weight 216.20 g/mol
Hybridization sp³ at nitrogen centers
Ring saturation Fully saturated (no double bonds)
Substituent positions Phenyl (C~6~H~5~) at C3, -CF~3~ at C5

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy. For example, the ^1^H NMR spectrum would show distinct signals for the phenyl protons (δ 7.2–7.5 ppm) and the -CF~3~ group’s deshielding effects on adjacent protons. Mass spectrometry would confirm the molecular ion peak at m/z 216. X-ray crystallography, while not directly available for this compound, has been used to resolve analogous pyrazolidine derivatives, revealing chair-like conformations stabilized by intramolecular hydrogen bonds.

Historical Development of Pyrazolidine Derivatives

Pyrazolidines emerged in the mid-20th century as hydrogenated analogs of pyrazoles, offering enhanced stability and distinct reactivity. Early syntheses focused on cyclocondensation of hydrazines with 1,3-diketones, but advances in catalysis later enabled regioselective substitutions. The introduction of electron-withdrawing groups like -CF~3~ marked a turning point in the 1980s, driven by demand for agrochemicals and pharmaceuticals.

Key Milestones:

  • 1950s : First reports of pyrazolidine synthesis via hydrazine and β-ketoesters.
  • 1990s : Development of trifluoromethylation techniques using CF~3~X reagents (X = I, Br), enabling direct functionalization of heterocycles.
  • 2010s–Present : Application of pyrazolidines in asymmetric catalysis and drug discovery, leveraging their hydrogen-bonding capabilities.

While 3-phenyl-5-(trifluoromethyl)pyrazolidine itself has not been a focal point of major studies, its structural relatives—particularly pyrazole derivatives—have demonstrated antimicrobial, antitumor, and kinase-inhibitory activities. For instance, 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid (CAS 93618-30-5) exhibited potent EGFR inhibition in cancer cells, highlighting the therapeutic potential of trifluoromethylated heterocycles.

Role of Trifluoromethyl and Phenyl Substituents in Heterocyclic Chemistry

The trifluoromethyl (-CF~3~) and phenyl (-C~6~H~5~) groups impart critical electronic and steric effects to heterocycles, influencing reactivity, solubility, and bioactivity.

Trifluoromethyl Group:

  • Electronic Effects : The -CF~3~ group is strongly electron-withdrawing (-I effect), polarizing adjacent bonds and stabilizing negative charges. This enhances metabolic stability and resistance to oxidative degradation.
  • Steric Influence : The bulky -CF~3~ group restricts rotational freedom, favoring specific conformations in protein-binding pockets.
  • Applications : In pyrazolidines, -CF~3~ improves lipophilicity (log P ~2.1), facilitating membrane permeability in drug candidates.

Phenyl Group:

  • Electronic Effects : The phenyl ring’s π-system enables resonance stabilization and dipole-dipole interactions with aromatic residues in biological targets.
  • Steric Influence : Ortho-substituted phenyl groups hinder enzymatic degradation, prolonging half-life in vivo.

Table 2: Comparative Effects of Substituents in Pyrazolidine Derivatives

Substituent Electronic Contribution Bioactivity Impact
-CF~3~ Strong -I effect Enhanced metabolic stability
-C~6~H~5~ π-π stacking Improved target affinity

In hybrid structures like 3-phenyl-5-(trifluoromethyl)pyrazolidine, these groups synergize to create compounds with balanced solubility and potency. For example, in pyrrolo[2,3-d]pyrimidines, analogous -CF~3~ and phenyl motifs conferred subnanomolar kinase inhibition by stabilizing DFG-out conformations.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyrazolidine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2

InChI Key

RCSYRBXMCSAUKR-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

β-CF₃-1,3-enynes serve as versatile substrates due to their dual electrophilic and nucleophilic sites. The trifluoromethyl group at the β-position stabilizes intermediates through electron-withdrawing effects, facilitating regioselective cyclization. When reacted with acetyl hydrazine, the enyne undergoes a [3+2] cycloaddition, followed by proton transfer and ring closure to form 1,4,5-trisubstituted pyrazolidines.

Key steps :

  • Nucleophilic attack by hydrazine on the alkyne moiety.
  • Conjugate addition to the α,β-unsaturated carbonyl system.
  • Cyclization and rearomatization to form the pyrazolidine core.

Optimization of Reaction Conditions

  • Solvent : Dichloromethane (DCM) is preferred for its ability to stabilize reactive intermediates.
  • Acid catalyst : Strong acids (e.g., trifluoroacetic acid) suppress des-CF₃ side reactions.
  • Temperature : Reactions proceed at 90°C for 8–12 hours to ensure complete conversion.

Representative example :
Reacting phenyl-substituted β-CF₃-1,3-enyne with acetyl hydrazine in DCM at 90°C yields 3-phenyl-5-(trifluoromethyl)pyrazolidine in 72% isolated yield.

Reductive Amination of Pyrazole Aldehyde Intermediates

An alternative route involves reductive amination of pyrazole aldehyde precursors. This method, adapted from antimicrobial pyrazole syntheses, introduces the trifluoromethyl group early in the synthesis.

Synthesis of Pyrazole Aldehyde Intermediate

3,5-Bis(trifluoromethyl)acetophenone is condensed with 4-hydrazinobenzoic acid in anhydrous ethanol under reflux to form a hydrazone intermediate. Treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) yields the pyrazole aldehyde:

$$
\text{3,5-Bis(trifluoromethyl)acetophenone} + \text{4-hydrazinobenzoic acid} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazone} \xrightarrow{\text{POCl₃/DMF}} \text{Pyrazole aldehyde}
$$

Reductive Amination with Anilines

The pyrazole aldehyde undergoes reductive amination with substituted anilines using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This step introduces the phenyl group at position 3 of the pyrazolidine:

$$
\text{Pyrazole aldehyde} + \text{Aniline} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{3-Phenyl-5-(trifluoromethyl)pyrazolidine}
$$

Yield : 65–78% (dependent on aniline substituents).

Cyclization of Trifluoromethylated Chalcones

Chalcones bearing trifluoromethyl groups can be cyclized with hydrazines to form pyrazolidines. While less common, this method offers flexibility in introducing aromatic substituents.

Chalcone Synthesis

5-(3-Trifluoromethylphenylazo)salicylaldehyde is condensed with acetophenone derivatives to form chalcones. These α,β-unsaturated ketones serve as precursors for cyclization:

$$
\text{Salicylaldehyde derivative} + \text{Acetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone}
$$

Hydrazine Cyclization

Heating the chalcone with hydrazine hydrate in ethanol induces cyclization. The reaction proceeds via conjugate addition of hydrazine, followed by ring closure to yield the pyrazolidine:

$$
\text{Chalcone} + \text{Hydrazine hydrate} \xrightarrow{\Delta, \text{EtOH}} \text{3-Phenyl-5-(trifluoromethyl)pyrazolidine}
$$

Limitation : Moderate yields (50–60%) due to competing formation of pyrazoline byproducts.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Advantages Challenges
Divergent synthesis β-CF₃-1,3-enynes, hydrazines 70–85 High regioselectivity, scalable Requires specialized enyne substrates
Reductive amination Pyrazole aldehydes, anilines 65–78 Modular aniline substitution Multi-step synthesis
Chalcone cyclization Trifluoromethyl chalcones 50–60 Simple reagents Low yield, byproduct formation

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trifluoromethyl)pyrazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 3-Phenyl-5-(trifluoromethyl)pyrazolidine is its antimicrobial activity. Recent studies have shown that derivatives of this compound exhibit potent growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for certain derivatives, indicating strong antibacterial properties .

The trifluoromethyl group enhances the pharmacodynamics and pharmacokinetics of the compounds, making them suitable candidates for developing new antibiotics to combat drug-resistant infections .

Anti-inflammatory and Analgesic Effects

Research has indicated that pyrazolidine derivatives can also possess anti-inflammatory and analgesic activities. Compounds containing the trifluoromethyl moiety have been synthesized to explore their potential in treating inflammatory conditions. Some derivatives showed promising results in reducing inflammation and pain in preclinical models, suggesting their utility in therapeutic applications .

Antimicrobial Efficacy

A notable case study involved testing a series of pyrazolidine derivatives against MRSA strains. The study revealed that certain compounds were significantly more effective than traditional antibiotics like vancomycin and daptomycin, demonstrating their potential as novel antimicrobial agents .

Anti-inflammatory Research

In another investigation focused on anti-inflammatory activity, a series of novel pyrazole derivatives were synthesized incorporating benzofuran and trifluoromethyl groups. These compounds exhibited synergistic effects that enhanced their anti-inflammatory properties, showing promise for further development in clinical settings .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)pyrazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity for certain receptors and enzymes .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituents at positions 3 and 5 significantly influence the reactivity and biological activity of pyrazolidines. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 3) Substituent (Position 5) Key Properties/Activities Reference
3-Phenyl-5-(trifluoromethyl)pyrazolidine Phenyl (-C₆H₅) Trifluoromethyl (-CF₃) High lipophilicity, metabolic stability, potential CNS activity
(3S,5S)-5-Phenyl-3-(trifluoromethyl)pyrazolidine - Phenyl (-C₆H₅) Synthesized via [3+2] cycloaddition; 94:6 diastereoselectivity
5-(4-Isopropylphenyl)-3-phenylimidazolidin-2,4-dione (IM-7) Phenyl (-C₆H₅) 4-Isopropylphenyl Cardiovascular effects in rats
5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) Phenyl (-C₆H₅) 4-Ethylphenyl CNS activity, antinociceptive potential

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing electrophilic reactivity and stabilizing negative charges. This contrasts with analogs bearing electron-donating groups (e.g., 4-ethylphenyl in IM-3), which may reduce oxidative stability .
  • Steric Effects : Bulkier substituents (e.g., 4-isopropylphenyl in IM-7) can hinder molecular interactions, whereas the compact -CF₃ group balances steric and electronic effects .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values compared to methyl or ethyl substituents, improving membrane permeability .
  • Metabolic Stability : Trifluoromethylated compounds resist cytochrome P450-mediated oxidation, extending half-life in vivo .

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